molecular formula C4H4Br2O B14627107 3,4-Dibromobut-3-en-2-one CAS No. 56020-84-9

3,4-Dibromobut-3-en-2-one

Cat. No.: B14627107
CAS No.: 56020-84-9
M. Wt: 227.88 g/mol
InChI Key: FHRKNQJXHSDMGJ-UHFFFAOYSA-N
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Description

3,4-Dibromobut-3-en-2-one is an organic compound with the molecular formula C4H6Br2O It is a brominated derivative of butenone, characterized by the presence of two bromine atoms at the 3rd and 4th positions of the butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromobut-3-en-2-one can be synthesized through the bromination of butenone derivatives. One common method involves the addition of bromine to butenone in the presence of a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromobut-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form butenone derivatives with fewer bromine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of partially or fully de-brominated butenone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3,4-Dibromobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromobut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromobut-1-ene: Similar structure but with a different position of the double bond.

    1,4-Dibromobut-2-ene: Another brominated butene derivative with different bromine positions.

    2,3-Dibromobutane: A saturated brominated butane derivative.

Uniqueness

3,4-Dibromobut-3-en-2-one is unique due to its specific bromination pattern and the presence of a double bond at the 3rd position. This structure imparts distinct reactivity and properties compared to other brominated butene derivatives.

Properties

CAS No.

56020-84-9

Molecular Formula

C4H4Br2O

Molecular Weight

227.88 g/mol

IUPAC Name

3,4-dibromobut-3-en-2-one

InChI

InChI=1S/C4H4Br2O/c1-3(7)4(6)2-5/h2H,1H3

InChI Key

FHRKNQJXHSDMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CBr)Br

Origin of Product

United States

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